4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid

Catalog No.
S12305356
CAS No.
M.F
C14H16O5
M. Wt
264.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic ac...

Product Name

4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid

IUPAC Name

4-acetyloxy-3-(cyclopropylmethoxymethyl)benzoic acid

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

InChI

InChI=1S/C14H16O5/c1-9(15)19-13-5-4-11(14(16)17)6-12(13)8-18-7-10-2-3-10/h4-6,10H,2-3,7-8H2,1H3,(H,16,17)

InChI Key

TXLJPYGQKJNEDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)COCC2CC2

4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid framework with an acetoxy group and a cyclopropylmethoxy substituent. Its chemical formula is C13H14O5C_{13}H_{14}O_5, and it has a molecular weight of 250.25 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of functional groups that can undergo various

The chemical reactivity of 4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid can be attributed to its functional groups:

  • Acetoxy Group: This group can undergo hydrolysis to form the corresponding carboxylic acid and acetic acid under acidic or basic conditions.
  • Cyclopropylmethoxy Group: The cyclopropyl ring can participate in various reactions, such as ring-opening reactions under certain conditions, which could lead to the formation of new compounds.
  • Esterification: The compound can react with alcohols to form esters, particularly in the presence of acid catalysts.

These reactions highlight its versatility in synthetic organic chemistry.

The synthesis of 4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid typically involves several steps:

  • Formation of the Benzoic Acid Derivative: Starting from 4-hydroxybenzoic acid, an acetylation reaction using acetic anhydride in the presence of a catalyst (such as sulfuric acid) can yield 4-acetoxybenzoic acid .
  • Introduction of the Cyclopropylmethoxy Group: This step may involve a nucleophilic substitution reaction where cyclopropylmethanol reacts with a suitable electrophile derived from the benzoic acid derivative.
  • Purification: The final product can be purified through recrystallization or chromatography techniques.

4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its derivatives could be explored for use in creating novel materials with specific properties.

Interaction studies involving 4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid would focus on its binding affinity to biological targets, such as enzymes or receptors. Understanding these interactions is crucial for assessing its potential therapeutic effects and safety profile. Preliminary studies on similar compounds suggest that they may interact with various biological pathways, influencing processes such as inflammation and microbial resistance.

Several compounds share structural similarities with 4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
3-(Cyclopropylmethoxy)-4-hydroxybenzoic acid1243391-44-70.94
3,4-Bis(cyclopropylmethoxy)benzoic acid1369851-30-80.94
Ethyl 4-(benzyloxy)-3-hydroxybenzoate177429-27-50.93
5,6-Dimethoxyisobenzofuran-1(3H)-one531-88-40.93

These compounds exhibit varying degrees of similarity based on their structural features, particularly regarding the presence of methoxy and cyclopropyl groups. The unique combination of functional groups in 4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid may confer distinct properties that differentiate it from these analogs.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

264.09977361 g/mol

Monoisotopic Mass

264.09977361 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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